molecular formula C13H18BrN3O3S B2597944 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379972-59-3

5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2597944
CAS No.: 2379972-59-3
M. Wt: 376.27
InChI Key: QDPFUQZTLYLXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperidine moiety, and a cyclopropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a brominated pyrimidine derivative reacts with a piperidine derivative under basic conditions. The cyclopropanesulfonyl group is then introduced through a sulfonylation reaction using a suitable sulfonyl chloride reagent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for nucleophilic substitution, oxidizing agents like hydrogen peroxide for oxidation reactions, and sulfonyl chlorides for sulfonylation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the piperidine moiety .

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine lies in its combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3S/c14-11-7-15-13(16-8-11)20-9-10-3-5-17(6-4-10)21(18,19)12-1-2-12/h7-8,10,12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPFUQZTLYLXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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